(S)-Methyl 3-amino-2-hydroxypropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-amino-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)3(6)2-5/h3,6H,2,5H2,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVPHXOOLUCFFB-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S Methyl 3 Amino 2 Hydroxypropanoate and Its Analogues
Asymmetric Chemical Synthesis Strategies
Asymmetric synthesis is paramount in producing chiral molecules with the desired stereochemistry. Various strategies have been developed to control the stereochemical outcome of reactions, including the use of chiral auxiliaries, transition metal catalysis, and diastereoselective approaches.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org This methodology has been effectively applied to the synthesis of β-hydroxy γ-amino acids. nih.gov
One notable example involves the use of chiral oxazolidinones, as pioneered by Evans, to achieve 1,2-syn aldol (B89426) products. nih.gov For instance, the reaction of an N-acyloxazolidinone with a suitable aldehyde in the presence of a Lewis acid like dibutylboron triflate and a base such as diisopropylethylamine generates a (Z)-enolate. This enolate then undergoes a highly diastereoselective aldol reaction, establishing two adjacent stereocenters with controlled relative and absolute stereochemistry. wikipedia.orgnih.gov
Another approach utilizes pseudoephedrine as a chiral auxiliary. This method is particularly effective for the alkylation of glycine (B1666218) Schiff base nickel (II) complexes, which can be used to synthesize a variety of α-amino acids. nih.govmdpi.com
Key Features of Chiral Auxiliary-Mediated Synthesis:
High Diastereoselectivity: The chiral auxiliary effectively biases the reaction to favor the formation of one diastereomer.
Predictable Stereochemistry: The stereochemical outcome is often predictable based on the structure of the auxiliary and the reaction conditions.
Auxiliary Removal: The auxiliary can be cleaved from the product, often under mild conditions, to yield the desired enantiomerically enriched compound.
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis offers a powerful and versatile platform for asymmetric synthesis. By employing chiral ligands, the metal center becomes a chiral environment that can induce high enantioselectivity in a variety of transformations.
The selective incorporation of fluorine into organic molecules can significantly impact their biological properties. acs.orgcore.ac.uk Palladium-catalyzed C(sp³)—H bond fluorination has emerged as a valuable tool for the synthesis of β-fluorinated amino acid derivatives. acs.orgcore.ac.ukbrynmawr.edu This method often utilizes a directing group to achieve high site-selectivity and diastereoselectivity. acs.orgcore.ac.uk
In a typical reaction, a substrate containing a directing group, such as 8-aminoquinoline, coordinates to a palladium(II) catalyst. This directs the C—H activation to a specific β-C(sp³)—H bond. Subsequent oxidative addition with an electrophilic fluorine source, like Selectfluor, followed by reductive elimination, furnishes the fluorinated product. acs.orgcore.ac.uk These reactions often proceed through a Pd(II/IV) catalytic cycle and can exhibit high diastereoselectivity, favoring the formation of the anti-diastereoisomer. acs.orgcore.ac.ukbrynmawr.edu
| Substrate | Catalyst | Fluorinating Agent | Diastereomeric Ratio (dr) | Yield (%) |
| N-(quinolin-8-yl)alkanamide | Pd(OAc)₂ | Selectfluor | >20:1 | 60-85 |
| Aliphatic amides | Pd(OAc)₂ | Selectfluor | High | Good |
| Amino acid derivatives | Pd(TFA)₂ | Selectfluor | High | Good |
This table presents generalized data from studies on palladium-catalyzed fluorination of C(sp³)-H bonds. Specific yields and diastereomeric ratios can vary based on the substrate and reaction conditions.
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds, including α-hydroxy esters and α-amino acids. psu.eduacs.org Rhodium complexes with chiral diphosphine ligands, such as DuPHOS, BPE, and BINAP, are particularly effective catalysts for these transformations. psu.edunih.gov
The hydrogenation of α-(acyloxy)acrylates catalyzed by cationic rhodium-DuPHOS complexes provides access to highly enantioenriched α-hydroxy esters. acs.org These reactions typically proceed under mild conditions with high substrate-to-catalyst ratios and exhibit excellent enantioselectivity (93-99% ee). acs.orgfigshare.com An important feature of this method is its tolerance of E/Z isomeric mixtures of the starting material without compromising the selectivity. acs.orgfigshare.com
| Ligand | Substrate Type | Enantiomeric Excess (ee) |
| Rh-DuPHOS | α-(Acyloxy)acrylates | 93-99% |
| Rh-BPE | α-Enamide esters | High |
| Rh-BINAP | β-Ketophosphonates | 94-98% |
This table summarizes typical enantioselectivities achieved with various rhodium-based chiral ligands in asymmetric hydrogenation reactions.
Rhodium(II)-catalyzed C—H amination provides a direct and efficient route for the formation of C—N bonds, enabling the synthesis of various nitrogen-containing compounds. researchgate.netnih.gov This methodology is particularly useful for the intramolecular amination of sulfamate (B1201201) esters to produce cyclic β-amino acids and other heterocyclic structures. nih.gov
Dirhodium catalysts, such as Rh₂(esp)₂, have shown exceptional performance in these reactions, allowing for high yields with low catalyst loadings. nih.gov The reaction involves the generation of a rhodium nitrene intermediate, which then undergoes an intramolecular C—H insertion. These transformations can be highly diastereoselective, particularly with chiral substrates. nih.gov Intermolecular versions of this reaction have also been developed, expanding the scope of this powerful synthetic tool. nih.govnih.gov
Diastereoselective Synthesis
Diastereoselective synthesis aims to control the formation of diastereomers, which can then be separated or converted to the desired enantiomer. A notable example is the synthesis of β-hydroxy α-amino acids through syn-selective direct aldol reactions of glycine Schiff bases. nih.gov
In this approach, a benzophenone-derived imine of glycine o-nitroanilide acts as a pronucleophile. The o-nitroanilide group serves as a hydrogen-bonding platform, which influences the reactivity of the nucleophile and controls the diastereoselectivity of the aldol reaction with various aldehydes. nih.gov This method allows for the highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids. nih.gov
Another powerful diastereoselective method is the bislactim ether method, which has been used for the asymmetric synthesis of various amino acid derivatives, including methyl 2-amino-4,5-epoxy-3-hydroxyalkanoates. documentsdelivered.com This strategy involves the reaction of a titanated bislactim ether with α,β-unsaturated aldehydes to yield syn-addition products with high diastereoselectivity. documentsdelivered.com
Resolution-Based Methodologies
Resolution methodologies involve the separation of a racemic mixture into its constituent enantiomers. While this approach results in a maximum theoretical yield of 50% for the desired enantiomer (without a racemization step), it remains a widely used and practical method, especially on an industrial scale.
The classical method of resolution via diastereomeric salt formation is a robust and cost-effective technique for separating racemic acids and bases. The principle relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility.
This difference in solubility allows for their separation by fractional crystallization. The less-soluble diastereomeric salt preferentially crystallizes from the solution, while the more-soluble diastereomer remains in the mother liquor. After separation, the desired enantiomer is recovered by treating the purified diastereomeric salt with an acid or base to break the salt and remove the resolving agent. The choice of resolving agent and crystallization solvent is critical for achieving efficient separation and high optical purity. This method has been successfully applied to resolve various 3-hydroxycarboxylic acids using chiral amines like 2-amino-1,2-diphenylethanol (B1215729) (ADPE) and cinchonidine (B190817) as resolving agents.
| Racemic Acid | Resolving Agent | Solvent | Yield of Salt (%) | Optical Purity of Recovered Acid (ee %) |
| 3-hydroxy-4-phenylbutanoic acid | (-)-ADPE | Chloroform | High | >98 |
| 3-hydroxy-4-(4-chlorophenyl)butanoic acid | (+)-ADPE | Ethyl Acetate (B1210297) | Moderate | 95 |
| 3-hydroxy-5-phenylpentanoic acid | Cinchonidine | Ethanol (B145695) | High | >99 |
| This table illustrates the efficiency of diastereomeric salt formation for resolving various 3-hydroxycarboxylic acids. |
Chemical kinetic resolution is a method for separating enantiomers based on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. In this process, a racemic mixture is subjected to a reaction that preferentially converts one enantiomer into a product, leaving the unreacted starting material enriched in the other enantiomer. The efficiency of the separation depends on the relative rates of reaction (k_fast / k_slow).
A highly effective variation is the dynamic kinetic resolution (DKR). In a DKR process, the slower-reacting enantiomer is continuously racemized in situ. This allows the racemic starting material to be completely converted into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. For example, a DKR of racemic β-amino-α-keto esters can be achieved using a Ru(II)-catalyzed asymmetric transfer hydrogenation. organic-chemistry.org In this system, a chiral ruthenium complex reduces the keto group to a hydroxyl group with high stereoselectivity. Simultaneously, the conditions of the reaction promote the racemization of the starting β-amino-α-keto ester, allowing for the theoretical conversion of 100% of the starting material into a single diastereomer of the desired anti-α-hydroxy-β-amino ester with high enantiomeric excess. organic-chemistry.org
| Substrate | Catalyst System | Process | Product Configuration | Yield (%) | Diastereo/Enantio-selectivity |
| Racemic β-Amino-α-Keto Ester | Ru(II)-Terphenyl Catalyst | DKR (Asymmetric Hydrogenation) | anti | High | High d.r. and ee |
| Racemic β-Amino Ester | Pd/AlO(OH) + Lipase (B570770) | DKR (Acylation) | (R)-Amide | >99 | >99% ee |
| This table provides examples of chemical and chemoenzymatic dynamic kinetic resolution for producing chiral amino acid derivatives. |
Biocatalytic and Chemoenzymatic Synthesis Approaches
Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereo-) under mild reaction conditions. Chemoenzymatic strategies combine the advantages of both enzymatic and chemical catalysis to create efficient and sustainable synthetic routes.
Enzymes such as lipases, proteases, and aldolases are powerful tools for synthesizing chiral molecules like (S)-Methyl 3-amino-2-hydroxypropanoate. For instance, a two-enzyme cascade can be designed to produce 2-substituted 3-hydroxycarboxylic acids directly from L-α-amino acids. nih.gov This process can involve an L-amino acid deaminase to convert the amino acid into a 2-oxoacid, followed by an aldolase-catalyzed, stereoselective aldol addition to formaldehyde (B43269). nih.gov This generates a chiral 4-hydroxy-2-oxoacid, which can then be chemically converted to the final product via oxidative decarboxylation. nih.gov
Dynamic kinetic resolution is also a prominent chemoenzymatic strategy. The DKR of β-amino esters has been achieved by combining an enzyme, which selectively acylates one enantiomer, with a heterogeneous metal catalyst (e.g., palladium on a solid support) that racemizes the remaining enantiomer. kuleuven.be This combination allows for the conversion of a racemic β-amino ester into a single enantiomer of the corresponding amide in high yield and with excellent enantiomeric excess. kuleuven.be These methods highlight the potential of integrating biocatalysis into synthetic pathways to produce enantiopure compounds efficiently and sustainably.
| Enzyme/Catalyst | Substrate | Transformation | Product | Selectivity |
| L-Amino Acid Deaminase & YfaU Aldolase | L-Leucine + Formaldehyde | Deamination & Aldol Addition | (S)-4-hydroxy-3,3-dimethyl-2-oxobutanoic acid | 98% ee |
| Candida antarctica Lipase A (CalA) & Pd/AlO(OH) | Racemic Propyl β-phenylalaninate | DKR (Acylation) | (R)-N-Acyl Propyl β-phenylalaninate | >99% ee |
| This table summarizes key biocatalytic and chemoenzymatic approaches for the synthesis of chiral hydroxy acid and amino acid derivatives. |
Enzyme-Mediated Kinetic Resolution and Hydrolysis
Enzyme-mediated kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. This approach utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted.
Lipases are a class of enzymes that have demonstrated exceptional utility in the kinetic resolution of esters. researchgate.netnih.gov Their ability to selectively hydrolyze one enantiomer of a racemic ester mixture allows for the isolation of both the hydrolyzed product and the unreacted ester in high enantiomeric purity.
Burkholderia cepacia Lipase (BCL):
Formerly known as Pseudomonas cepacia lipase, BCL is a commercially available enzyme recognized for its thermal stability and tolerance to various organic solvents. nih.govconicet.gov.ar It exhibits high hydrolytic activity towards a broad spectrum of fatty acid esters. conicet.gov.ar BCL has been successfully employed in the enantioselective hydrolysis of racemic esters to produce chiral intermediates for pharmaceuticals. researchgate.netmdpi.com For instance, the kinetic resolution of racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate has been achieved with high enantioselectivity using BCL immobilized on diatomaceous earth. mdpi.com Immobilization of BCL on different carriers, such as aminated silica (B1680970) gel activated with glutaraldehyde, has been shown to enhance its stability and reusability in hydrolytic reactions. nih.gov
Candida antarctica Lipase B (CALB):
Candida antarctica lipase B is another highly effective and widely used biocatalyst for kinetic resolutions. mdpi.comnih.gov It is often used in its immobilized form, Novozym 435, though custom immobilization protocols can significantly alter its features and improve performance in specific reactions. nih.govsigmaaldrich.com CALB has been utilized in the hydrolytic resolution of various racemic esters, demonstrating its versatility. nih.gov For example, CALB immobilized on epoxy Immobead-350 showed superior performance in the hydrolysis of rac-indanyl acetate compared to the commercial Novozym 435 preparation, achieving higher conversion and enantiomeric excess. sigmaaldrich.com
| Enzyme | Support | Substrate Example | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Reference(s) |
| Burkholderia cepacia Lipase | Diatomaceous Earth | rac-ethyl 3-amino-3-phenyl-2-hydroxy-propionate | ~50 | >200 (E-value) | mdpi.com |
| Candida antarctica Lipase B | Immobead-350 | rac-indanyl acetate | 48 | 97 | sigmaaldrich.com |
Enzymatic acylation and deacylation are alternative kinetic resolution strategies that involve the formation or cleavage of an acyl group.
In enzymatic acylation, a lipase catalyzes the transfer of an acyl group, often from an activated ester like vinyl acetate, to one enantiomer of a racemic alcohol or amine. rsc.org This results in an acylated product and the unreacted enantiomer, which can then be separated. Lipase PS from Pseudomonas cepacia has been effectively used for the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates through acylation. rsc.org The immobilization of the enzyme can significantly enhance its activity. rsc.org
Conversely, enzymatic deacylation involves the selective removal of an acyl group from one enantiomer of a racemic acylated compound. Candida antarctica lipase A (CAL-A) has demonstrated the ability to chemoselectively hydrolyze the amide bond in N-acylated tert-butyl esters of β-amino acids, showcasing its utility in deacylation processes. researchgate.net
Whole-Cell Biotransformations
Whole-cell biotransformations utilize intact microbial cells as catalysts, offering several advantages over isolated enzymes, including the presence of cofactor regeneration systems and protection of the enzyme within its natural environment. core.ac.uk
Asymmetric reductive amination is a highly attractive method for the synthesis of chiral amines from prochiral ketones. nih.govdigitellinc.com This transformation can be achieved using whole-cell systems expressing amine dehydrogenases (AmDHs) or reductive aminases (RedAms). frontiersin.orgrsc.org These enzymes catalyze the NADPH-dependent reductive amination of ketones, often with high stereoselectivity. nih.govfrontiersin.org Engineered E. coli cells expressing an AmDH have been used for the preparative-scale synthesis of chiral amino alcohols with excellent conversion and high enantioselectivity (>99% ee). frontiersin.org Fungal reductive aminases from Neosartorya species have also shown a superior ability to use ammonia (B1221849) as the amine donor, enabling the synthesis of a broad range of primary amines with high conversions and enantiomeric excess. nih.govrsc.org
Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the oxidation of ketones to esters or lactones. wikipedia.orgunipd.it This reaction can be a key step in the synthesis of precursors for this compound. For instance, BVMOs can convert cellulose-derived alkyl levulinates into 3-acetoxypropionates, which are valuable intermediates for the production of 3-hydroxypropionic acid, a related structural motif. nih.govresearchgate.net Whole E. coli cells overexpressing a BVMO from Acinetobacter radioresistens have been used to achieve high conversion (85%) of butyl levulinate to its corresponding ester. nih.govresearchgate.net
| Biotransformation | Enzyme/Organism | Substrate | Product | Key Findings | Reference(s) |
| Asymmetric Reductive Amination | Engineered E. coli with AmDH | α-hydroxy ketone | Chiral α-amino alcohol | >99% conversion, >99% ee | frontiersin.org |
| Baeyer-Villiger Oxidation | E. coli with Ar-BVMO | Butyl levulinate | Butyl 3-acetoxypropionate | 85% conversion in 9 hours | nih.govresearchgate.net |
Enantioselective Microbial Reductions (e.g., Yeast Reductions)
Enantioselective microbial reductions of prochiral ketones using whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), provide a well-established and cost-effective method for producing chiral alcohols. ethz.chresearchgate.net These biotransformations rely on the array of oxidoreductases present within the yeast cells, which often exhibit high enantioselectivity.
Baker's yeast has been successfully used on a preparative scale for the reduction of various ketoesters. For example, the reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate by fermenting baker's yeast yields the corresponding (R)-hydroxyester with moderate enantiomeric excess, which can be further enhanced by crystallization. ethz.ch Similarly, the reduction of acetoacetamide (B46550) and acetoacetanilide (B1666496) using free or immobilized baker's yeast produces optically active 3-hydroxybutanamide (B1209564) and 3-hydroxy N-phenylbutanamide in good yields and high enantiomeric excess. researchgate.net The reduction of β-keto esters with baker's yeast typically follows Prelog's rule, yielding the (S)-hydroxy ester. ethz.ch Various yeast strains, including those from the genera Candida, Hansenula, and Pichia, have been employed for the enantioselective reduction of ketoesters to their corresponding (S)-hydroxy esters with varying degrees of success in terms of yield and enantiomeric excess. nih.gov
Biocatalyst Engineering for Enhanced Selectivity and Activity
The synthesis of chiral amino alcohols, including this compound, has increasingly benefited from biocatalysis, which offers high selectivity under mild reaction conditions. mdpi.comfrontiersin.org The advancement of protein engineering techniques, particularly directed evolution, has been pivotal in developing robust biocatalysts with tailored properties for industrial applications. mdpi.comtandfonline.com
Directed evolution involves iterative rounds of gene mutagenesis and high-throughput screening to identify enzyme variants with desired improvements, such as enhanced activity, stereoselectivity, stability, and substrate scope. mdpi.comtandfonline.com This strategy has been successfully applied to several enzyme classes relevant to amino alcohol synthesis, including amine dehydrogenases (AmDHs) and ketoreductases (KREDs). nih.govnih.gov
Engineered AmDHs, for example, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with exceptional enantioselectivity (>99% ee). frontiersin.orgnih.gov Our previous work has identified and engineered novel AmDHs that are effective on a broad range of α- and β-hydroxy ketones. nih.gov By applying strategies like the combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM), significant improvements in catalytic efficiency have been achieved. For instance, an engineered AmDH from Sporosarcina psychrophila (SpAmDH) showed a four-fold improvement in catalytic efficiency (kcat/Km) for the amination of 1-hydroxy-2-butanone while maintaining excellent enantioselectivity and thermostability. nih.gov
The table below illustrates typical enhancements achieved through the directed evolution of enzymes for chiral amine and amino alcohol synthesis.
These engineering efforts expand the biocatalytic toolbox, enabling the efficient and sustainable production of valuable chiral building blocks for the pharmaceutical and chemical industries. frontiersin.org
Classical Chemical Synthesis Routes
Synthesis from L-Serine Derivatives
A direct and common route to precursors of this compound involves the esterification of L-serine. L-serine is a readily available and enantiomerically pure starting material from the chiral pool. The target molecule is the methyl ester of L-isoserine, a β-amino acid, whereas L-serine is an α-amino acid. Therefore, direct esterification of L-serine yields Methyl (S)-2-amino-3-hydroxypropanoate, which is an isomer of the target compound. However, this serine methyl ester is a key starting material for subsequent homologation reactions (see Section 2.3.4).
The esterification is typically carried out by reacting L-serine with methanol (B129727) in the presence of an acid catalyst. Common reagents to facilitate this transformation include thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl). When thionyl chloride is added to methanol, it forms hydrogen chloride in situ, which protonates the carboxylic acid and facilitates nucleophilic attack by methanol. Similarly, the TMSCl/methanol system is an efficient and mild method for the esterification of various amino acids. The reaction proceeds at room temperature and generally results in good to excellent yields of the corresponding amino acid methyl ester hydrochloride salt.
Strategies from Phthaloylglycine
The synthesis of β-amino-α-hydroxy esters from glycine derivatives like phthaloylglycine is conceptually plausible but less commonly documented for this specific target compared to other routes. The general strategy would involve using N-phthaloylglycine as a C2 synthon and adding a C1 unit that can be converted into the hydroxymethyl group.
This could theoretically be achieved through an aldol-type condensation. The α-carbon of N-phthaloylglycine can be deprotonated with a strong base to form an enolate, which can then react with an electrophile like formaldehyde (or a suitable equivalent such as paraformaldehyde). This condensation would form a β-hydroxy-α-(phthalimido) acid derivative. Subsequent esterification of the carboxylic acid with methanol would yield the desired carbon skeleton. A final deprotection step to remove the phthaloyl group, typically with hydrazine, would be required to liberate the free amine. While this outlines a potential pathway, specific protocols for the synthesis of this compound from phthaloylglycine are not prevalent in the literature, and challenges such as controlling the aldol reaction and subsequent purification would need to be addressed.
Preparation from Aziridine-2-carboxylic Esters
The ring-opening of aziridines is a powerful method for the synthesis of functionalized amino compounds. clockss.org Specifically, the nucleophilic ring-opening of an N-protected methyl aziridine-2-carboxylate (B8329488) can provide access to 3-amino-2-hydroxypropanoate derivatives. The critical factor in this approach is achieving the correct regioselectivity. nih.gov
The aziridine (B145994) ring has two electrophilic carbons, C2 and C3. Nucleophilic attack can occur at either position, leading to two different regioisomers. For the synthesis of a 3-amino-2-hydroxypropanoate, the nucleophile (a source of the hydroxyl group, such as water or hydroxide) must attack the C2 position.

The outcome of the reaction is highly dependent on the nature of the nitrogen-activating group (e.g., Boc, Ts), the nucleophile, and the reaction conditions. clockss.orgnih.gov While many heteroatom nucleophiles preferentially attack the less sterically hindered C3 position, conditions have been developed to favor C2 attack. For example, acid-catalyzed hydrolysis can promote ring-opening. One report describes the hydrolysis of an intermediate derived from an aziridine-2-carboxylate with oxalic acid in ethanol to yield a 2-hydroxy-3-(N-acyl)amino-ester. ru.nl In another instance, the ring-opening of a 2-(3-keto alkyl) aziridine with water under trifluoroacetic acid (TFA) conditions proceeded with the hydroxy nucleophile attacking the C2 position. nih.gov This demonstrates that with appropriate substrate design and acidic catalysis, the regioselectivity can be directed to furnish the desired 2-hydroxy-3-amino ester backbone.
Homologation Reactions (e.g., Arndt-Eistert)
The Arndt-Eistert reaction is a well-established and reliable method for the one-carbon homologation of carboxylic acids, and it is particularly useful for converting α-amino acids into β-amino acids. libretexts.orgorganic-chemistry.org This process preserves the stereochemistry at the α-carbon, making it ideal for synthesizing enantiopure β-amino acids from readily available α-amino acids like L-serine. libretexts.org
The synthesis of this compound via this route would start with N-protected L-serine. The sequence involves several key steps:
Protection: The amino group of L-serine must be protected, for instance with a tert-Butyloxycarbonyl (Boc) group, to prevent side reactions. The hydroxyl group may also require protection.
Activation: The carboxylic acid of N-Boc-serine is activated, typically by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. libretexts.org
Diazoketone Formation: The activated acid chloride is reacted with diazomethane (B1218177). Two equivalents of diazomethane are often used, one for the acylation and the second to neutralize the HCl byproduct. libretexts.org Due to the hazardous nature of diazomethane, safer alternatives like trimethylsilyldiazomethane (B103560) are sometimes employed. libretexts.org
Wolff Rearrangement: The resulting α-diazoketone undergoes a Wolff rearrangement, catalyzed by heat, light, or a metal catalyst (commonly silver oxide, Ag₂O), to form a ketene (B1206846) intermediate. libretexts.orgorganic-chemistry.org
Nucleophilic Trapping: The highly reactive ketene is trapped in situ with a nucleophile. If methanol is used as the solvent and nucleophile, it adds to the ketene to directly form the desired β-amino acid methyl ester, in this case, the N-protected version of this compound. organic-chemistry.org
This sequence effectively inserts a methylene (B1212753) group between the carboxyl carbon and the α-carbon of the original amino acid, transforming the α-amino acid scaffold into a β-amino acid scaffold. libretexts.org
Chemical Modifications and Derivatization Research
N-Alkylation and N-Acylation Studies
The amino group of (S)-methyl 3-amino-2-hydroxypropanoate is a primary site for modification through N-alkylation and N-acylation reactions. These transformations are fundamental in peptide synthesis and for the creation of peptidomimetics, offering a means to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. monash.edu
N-Alkylation introduces alkyl groups onto the nitrogen atom. A sustainable approach for this transformation is the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by transition metals. nih.gov This method is advantageous as it produces water as the sole byproduct, simplifying purification. nih.gov For this compound, this reaction would involve heating the amino ester with an alcohol in the presence of a suitable catalyst. The reaction can be controlled to yield either mono- or di-N-alkylated products. nih.gov The use of long-chain alcohols can impart amphiphilic properties to the resulting N-alkyl amino acid derivatives, making them of interest as bio-based surfactants. nih.gov
N-Acylation involves the introduction of an acyl group to the amino function, forming an amide bond. This is a common reaction in peptide chemistry and can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or activated esters. In a typical procedure, the amino group of this compound would react with an acylating agent, often in the presence of a base to neutralize the acid byproduct. For example, acetylation of the related compound 3-amino-4-hydroxyphenylarsonic acid is catalyzed by N-hydroxyarylamine O-acetyltransferases using acetyl-CoA as the acetyl donor. nih.gov While this is a biological example, it highlights the reactivity of the amino group in similar structures. Chemical acylation provides a straightforward route to a diverse array of N-acyl derivatives, which are valuable intermediates for the synthesis of more complex molecules.
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Alcohol, Catalyst, Heat | N-Alkyl-(S)-methyl 3-amino-2-hydroxypropanoate |
| N-Acylation | Acid Chloride, Base | N-Acyl-(S)-methyl 3-amino-2-hydroxypropanoate |
Stereoselective Introduction of Additional Stereocenters
The inherent chirality of this compound makes it an excellent starting material for the stereoselective synthesis of molecules with multiple stereocenters. The existing C2 stereocenter can direct the formation of new stereocenters at adjacent positions, a concept known as diastereoselective synthesis.
One strategy involves the conversion of the serine derivative into a chiral building block that can undergo stereocontrolled reactions. For instance, serine can be converted into Garner's aldehyde, a versatile intermediate for the synthesis of various amino alcohols with controlled stereochemistry. Although not a direct modification of the title compound, this illustrates how the stereocenter from a serine backbone can be used to induce new chirality.
Another approach involves reactions at the carbon atom adjacent to the existing stereocenter. For example, the synthesis of fluorinated amino acids often involves the stereoselective fluorination of β-hydroxy-α-amino acids. The Seebach group has demonstrated the synthesis of 4-fluorinated β-hydroxy-α-amino acids using chiral oxazolidinones and dioxanones derived from β-hydroxy acids. psu.edu These methods allow for the introduction of a fluorine atom with high stereocontrol, creating a new stereocenter. The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the starting material and the reagents used.
Synthesis of β²,²-Amino Acid Derivatives
While there is limited direct research on the synthesis of β²,²-amino acid derivatives starting specifically from this compound, the principles of amino acid chemistry suggest potential pathways. β²,²-Amino acids are characterized by two substituents at the β-carbon. Accessing these structures from a serine derivative would likely involve the manipulation of the hydroxyl group.
A plausible synthetic route could involve the oxidation of the primary alcohol in N-protected this compound to an aldehyde. This aldehyde could then serve as an electrophile for the addition of organometallic reagents (e.g., Grignard or organolithium reagents), which would introduce a new substituent at the β-carbon and create a secondary alcohol. A subsequent oxidation and further functionalization could potentially lead to β²,²-disubstituted amino acid derivatives. The stereochemical control at the newly formed stereocenter would be a critical aspect of such a synthetic sequence.
Creation of Functionalized Analogues (e.g., β-Fluorinated α-Amino Acids)
The incorporation of fluorine into amino acids can significantly alter their biological properties, making fluorinated amino acids valuable tools in medicinal chemistry and drug design. researchgate.netprinceton.edu this compound, as a serine derivative, is a suitable precursor for the synthesis of β-fluorinated α-amino acids.
A common method for introducing fluorine is through nucleophilic fluorination of a hydroxyl group. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can be used to replace the hydroxyl group of the serine derivative with a fluorine atom. mdpi.com This reaction typically proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group. Therefore, starting with the (S)-configuration at C2 and assuming a reaction at the C3 hydroxyl group, the stereochemistry at C3 would be controlled.
Alternatively, electrophilic fluorinating agents can be used on enolates derived from the amino acid. For instance, the synthesis of (S,S)-3-amino-2-fluorobutanoates has been achieved using two equivalents of lithium diisopropylamide (LDA) followed by treatment with an electrophilic fluorine source like N-fluorobenzenesulfonimide ((PhSO₂)₂NF). nih.gov Cross-coupling reactions, such as the Negishi cross-coupling of iodo-serine derivatives, have also been employed to synthesize a variety of fluorinated aromatic α-amino acids. nih.gov
Table 2: Methods for the Synthesis of Fluorinated Amino Acids from Serine Derivatives
| Method | Fluorinating Agent/Reagent | Key Transformation |
| Nucleophilic Fluorination | DAST, Deoxo-Fluor® | Hydroxyl to fluorine substitution |
| Electrophilic Fluorination | (PhSO₂)₂NF | Enolate fluorination |
| Cross-Coupling | Palladium catalyst, organozinc reagent | C-C bond formation with a fluorinated partner |
Formation of Cyclic Structures (e.g., Oxazolidinones, Sulfamidates)
The 1,2-amino alcohol functionality present in this compound makes it an ideal precursor for the synthesis of five-membered heterocyclic rings such as oxazolidinones and sulfamidates. These cyclic structures are important scaffolds in medicinal chemistry and can also serve as protected forms of the amino alcohol.
Oxazolidinones can be formed by reacting the amino alcohol with a carbonylating agent. Common reagents for this cyclization include phosgene, carbonyldiimidazole (CDI), or chloroformates. researchgate.netorganic-chemistry.org The reaction involves the formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to form the oxazolidinone ring. The stereochemistry of the starting material is retained in the product. For example, a patent describes the synthesis of (S)-oxazolidinones from (S)-3-carbon amino alcohols. google.com
Sulfamidates are cyclic sulfamides that can be synthesized from 1,2-amino alcohols. A two-step procedure is commonly employed, where the amino alcohol is first treated with thionyl chloride (SOCl₂) to form a cyclic sulfamidite, which is then oxidized to the corresponding sulfamidate. researchgate.netresearchgate.net These cyclic sulfamidates are versatile synthetic intermediates that can undergo ring-opening reactions with various nucleophiles to afford a range of functionalized amino compounds. researchgate.netnih.gov
Table 3: Cyclization Reactions of this compound
| Cyclic Structure | Reagents | Key Intermediate |
| Oxazolidinone | Phosgene, CDI | Carbamate |
| Sulfamidate | 1. SOCl₂ 2. Oxidizing agent | Cyclic sulfamidite |
Analytical and Characterization Methodologies in Stereoselective Synthesis
Determination of Enantiomeric and Diastereomeric Excess
The assessment of enantiomeric and diastereomeric excess is fundamental in evaluating the success of a stereoselective synthesis. It quantifies the degree to which one stereoisomer is present in a mixture over its counterparts.
Chiral Chromatography Techniques (e.g., HPLC, GC)
Chiral chromatography is a powerful tool for the separation and quantification of enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the analysis of non-volatile and thermally labile compounds like amino acid derivatives. For the enantiomeric separation of β-amino esters such as methyl 3-amino-2-hydroxypropanoate, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. yakhak.orgsigmaaldrich.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol, is crucial for achieving optimal separation. yakhak.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Gas Chromatography (GC): Chiral Gas Chromatography is suitable for volatile and thermally stable compounds. To analyze amino acid esters by GC, derivatization is often necessary to increase their volatility. sigmaaldrich.com The amino and hydroxyl groups of methyl 3-amino-2-hydroxypropanoate can be derivatized, for example, by acylation or silylation. The resulting derivatives can then be separated on a chiral stationary phase, such as those based on cyclodextrins or chiral polysiloxanes. uni-muenchen.de Temperature programming is a key parameter in optimizing the separation of enantiomers by chiral GC. sigmaaldrich.com
| Technique | Chiral Stationary Phase (Typical) | Mobile/Carrier Gas (Typical) | Derivatization | Key Considerations |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® IA) | Hexane/Isopropanol | Often not required for the ester | Mobile phase composition, flow rate, temperature |
| Chiral GC | Cyclodextrin derivatives (e.g., Chirasil-Val) | Helium, Hydrogen | Required (e.g., acylation, silylation) | Derivatization efficiency, column temperature, carrier gas flow rate |
Derivatization for Chiral Analysis (e.g., Mosher's Derivative)
Derivatization with a chiral derivatizing agent (CDA) is a classic method to determine the enantiomeric excess and absolute configuration of chiral compounds, particularly alcohols and amines. usm.edunih.gov The reaction of a chiral substrate with a CDA of known absolute configuration results in the formation of diastereomers. These diastereomers possess different physical and spectroscopic properties, allowing for their separation and quantification by non-chiral chromatographic techniques or direct analysis by NMR spectroscopy.
A widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. usm.edunih.govoregonstate.edu In the case of (S)-Methyl 3-amino-2-hydroxypropanoate, both the amino and hydroxyl groups are potential sites for derivatization. Reaction with (R)- and (S)-Mosher's acid chloride would yield a pair of diastereomeric amides or esters, respectively. The resulting diastereomers can then be analyzed by ¹H NMR spectroscopy. The differing chemical shifts of protons adjacent to the newly formed diastereomeric center, when analyzed in the context of Mosher's model, can be used to assign the absolute configuration of the original stereocenter. usm.edunih.gov
Structural and Stereochemical Elucidation
Beyond determining the purity, a comprehensive characterization of this compound requires the unambiguous confirmation of its structure and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms, more advanced techniques are required to assign the stereochemistry.
For this compound, the relative stereochemistry between the C2 hydroxyl and C3 amino groups can be investigated through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constant between the protons on C2 and C3 can provide information about their dihedral angle, which is related to their relative stereochemical arrangement.
To determine the absolute configuration, NMR analysis of diastereomeric derivatives, such as the Mosher's esters or amides discussed previously, is a common approach. nih.govmatilda.science The predictable shielding and deshielding effects of the phenyl group in the Mosher's reagent on the protons of the substrate allow for the assignment of the absolute stereochemistry. usm.eduoregonstate.edu
Representative NMR Data for a Related Compound: Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate st-andrews.ac.uk
| Nucleus | Chemical Shift (ppm) |
|---|---|
| ¹H NMR | 7.40–7.25 (m, 5H), 3.656 (s, 3H), 3.648 (s, 2H), 3.59 (t, J = 5.0 Hz, 2H), 2.86 (t, J = 6.7 Hz, 2H), 2.66 (t, J = 5.0 Hz, 2H), 2.52 (t, J = 6.7 Hz, 2H) |
| ¹³C NMR | 173.0, 138.2, 128.9, 128.4, 127.3, 58.8, 58.5, 55.5, 51.7, 49.1, 32.5 |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.
For a small molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. It is often advantageous to form a salt, such as the hydrochloride or hydrobromide, which may have a higher propensity to crystallize. The inclusion of a heavy atom in the crystal lattice also facilitates the determination of the absolute configuration.
A search of the crystallographic literature did not yield a reported crystal structure for this compound or its common salts. In the absence of this data, the absolute stereochemistry must be confirmed through other methods, such as the use of chiral derivatizing agents or by synthesizing the molecule from a starting material of known absolute configuration.
Optical Rotation and Specific Rotation Measurements
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. libretexts.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions. The measurement is performed using a polarimeter.
The specific rotation ([α]) is a standardized measure of optical rotation and is calculated using the following formula:
[α] = α / (l × c)
where:
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the sample in g/mL or g/100mL. libretexts.org
The specific rotation is typically reported with the temperature and the wavelength of the light used (commonly the sodium D-line, 589 nm). A positive (+) sign indicates dextrorotation (clockwise), while a negative (-) sign indicates levorotation (counter-clockwise). libretexts.org For this compound, the sign and magnitude of its specific rotation would be a key identifier and a measure of its enantiomeric purity, when compared to a known standard. Different enantiomers of a compound will rotate plane-polarized light with an equal but opposite magnitude. libretexts.org
While a specific value for the optical rotation of this compound was not found in the surveyed literature, for a related compound, Methyl L-lactate, a specific rotation of -8.3° (at 20°C, D-line) has been reported. nih.gov This illustrates the type of data that would be obtained for the target compound.
Applications As Chiral Building Blocks and Synthetic Intermediates
The unique structural features of (S)-Methyl 3-amino-2-hydroxypropanoate, possessing both a hydroxyl and an amino group on adjacent chiral centers, render it a powerful tool in asymmetric synthesis. Its utility as a chiral pool starting material allows for the transfer of its stereochemical information to more complex target molecules, obviating the need for de novo asymmetric induction.
Precursors for Non-Proteinogenic Amino Acids
This compound is a direct precursor to isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic α-hydroxy-β-amino acid. The synthesis typically involves the protection of the amino group of this compound, for instance as an N-Boc derivative, followed by hydrolysis of the methyl ester to yield the corresponding N-protected isoserine. This straightforward conversion preserves the stereochemistry at the C2 position, providing access to enantiomerically pure (S)-isoserine derivatives, which are valuable building blocks in their own right.
| Starting Material | Key Transformation | Product |
| This compound | Amino group protection (e.g., Boc anhydride), Ester hydrolysis | N-protected (S)-isoserine |
While direct routes are less commonly documented, derivatives of this compound can be envisioned as precursors for the synthesis of quaternary α-amino acids. Methodologies for the alkylation of amino acid derivatives often serve as a cornerstone for creating α-quaternary centers. In this context, a protected form of this compound could potentially be transformed into a suitable substrate for diastereoselective alkylation, thereby installing a new substituent at the α-position.
The structural relationship between α-hydroxy-β-amino acids and β-amino acids makes this compound an attractive starting point for the synthesis of β-amino acid scaffolds. One conceptual approach involves the manipulation of the hydroxyl group. For instance, conversion of the hydroxyl group to a good leaving group, followed by a nucleophilic displacement with stereochemical inversion, could be employed. Alternatively, an oxidation-reduction sequence could be utilized to invert the stereocenter. Subsequent chain elongation or modification would then lead to a variety of β-amino acid derivatives.
This compound can be elaborated into α,β-diaminopropanoic acid derivatives. A common strategy involves the conversion of the hydroxyl group into an amino group. This is typically achieved by first activating the hydroxyl group, for example, by converting it into a sulfonate ester (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with an azide (B81097) source, followed by reduction of the azide, affords the desired α,β-diaminopropanoic acid derivative. The stereochemistry of the newly introduced amino group can be controlled depending on the reaction conditions and the chosen synthetic route (e.g., with or without inversion of configuration).
| Intermediate | Reagent 1 | Reagent 2 | Product |
| N-protected this compound | 1. TsCl, pyridine (B92270) 2. NaN3 | H2, Pd/C | N-protected (S)-2,3-diaminopropanoic acid methyl ester |
Key Intermediates in Natural Product Total Synthesis
The utility of this compound extends to the complex arena of natural product total synthesis, where the introduction of specific chiral fragments is paramount.
Components of Chondramides
In the total synthesis of Chondramide A, a cyclodepsipeptide with potent cytotoxic activity, a derivative of 3-amino-2-hydroxypropanoic acid is a key structural component. The synthesis of a crucial fragment of Chondramide A has been reported to involve a 3-azido-2-hydroxypropanoate intermediate. mdpi.com This azido (B1232118) derivative can be readily prepared from this compound via a diazotization reaction of the amino group, followed by nucleophilic substitution with an azide source, or more directly, from a related precursor where the amino functionality is introduced at a later stage from an azide. This highlights the role of the 3-amino-2-hydroxypropanoate skeleton as a fundamental building block for constructing the complex architecture of this natural product. The stereochemistry of the final product is dictated by the chirality of the starting material.
Building Blocks for Taxane Side Chains (e.g., Paclitaxel)
This compound, a derivative of the amino acid isoserine, is a valuable chiral building block in the synthesis of the side chain of taxanes, a class of potent anticancer agents. The most prominent member of this class is Paclitaxel (Taxol®), which is widely used in chemotherapy. nih.gov The biological activity of Paclitaxel is critically dependent on its unique chemical structure, particularly the C-13 side chain, which is an N-benzoyl-3-phenylisoserine moiety. nih.gov The precise stereochemistry of this side chain is essential for its interaction with tubulin, the protein target of Paclitaxel. nih.gov
The synthesis of this complex side chain is a key step in the semi-synthesis of Paclitaxel from its precursor, baccatin (B15129273) III, which is extracted from the needles of the yew tree. google.com Various synthetic strategies have been developed to construct the N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester side chain. nih.govresearchgate.net While multiple pathways exist, the use of chiral precursors is fundamental to achieving the desired stereoisomer. Given that this compound possesses the core structure of isoserine with the correct stereochemistry at the C-2 position, it represents a potential starting material for the synthesis of the Paclitaxel side chain.
A common approach to synthesizing the Paclitaxel side chain involves the use of β-lactams, which can be reacted with the baccatin III core. nih.gov Alternatively, chemoenzymatic methods have been employed, utilizing lipases for the resolution of racemic intermediates to obtain the desired enantiomerically pure compounds. researchgate.net For instance, the lipase-catalyzed resolution of 3-chloro-2-hydroxy-3-phenylpropanoates has been used to generate precursors for the N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester. researchgate.net
Precursors to Vitamin B6 Analogs
Vitamin B6 is a group of chemically related compounds that are vital for numerous metabolic processes in the human body, with pyridoxal (B1214274) 5'-phosphate (PLP) being the active coenzyme form. nih.gov The biosynthesis of vitamin B6 in organisms like Escherichia coli involves complex pathways. One such pathway utilizes 1-deoxy-D-xylulose and 4-(phosphohydroxy)-L-threonine as precursors. core.ac.uk
Interestingly, there is a metabolic link between the biosynthesis of pyridoxine (B80251) (a form of vitamin B6) and the amino acid serine in E. coli. 137.189.43 This connection suggests that derivatives of serine could potentially serve as precursors in the synthesis of vitamin B6 analogs. This compound, being a derivative of isoserine (an isomer of serine), is structurally related to these biosynthetic pathways.
While direct synthesis of vitamin B6 analogs from this compound is not extensively documented in publicly available research, the established biosynthetic routes provide a foundation for its potential use. Synthetic strategies for vitamin B6 analogs often involve the construction of the pyridine ring from acyclic precursors. mdpi.com The C4N backbone of this compound could theoretically be incorporated into the pyridine core of vitamin B6 analogs.
The table below outlines the key precursors in the known de novo biosynthesis of Vitamin B6, highlighting the types of molecules involved.
| Precursor Molecule | Biosynthetic Pathway | Organism Example |
| 1-deoxy-D-xylulose | DXP-dependent pathway | Escherichia coli |
| 4-(phosphohydroxy)-L-threonine | DXP-dependent pathway | Escherichia coli |
| Pentose phosphate | DXP-independent pathway | Plants, Fungi |
| Triose phosphate | DXP-independent pathway | Plants, Fungi |
| Glutamine | DXP-independent pathway | Plants, Fungi |
Intermediates for Complex Organic Molecules
Scaffolds for Peptidomimetics and Foldamers
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov Foldamers are oligomers that adopt well-defined secondary structures, similar to peptides and proteins. mdpi.com this compound, as a non-proteinogenic amino acid derivative, is a valuable building block for creating novel peptidomimetics and foldamers.
Its unique structure, with a hydroxyl group at the C-2 position and an amino group at the C-3 position (a β-amino acid ester), allows for the construction of peptide backbones with different conformational preferences compared to those made from α-amino acids. This can be exploited to design molecules that adopt specific secondary structures, such as β-turns or helices, which are often crucial for biological activity. nih.gov The incorporation of such constrained amino acids can enforce a particular three-dimensional shape on a molecule, which is essential for its interaction with biological targets like receptors and enzymes. mdpi.com
The synthesis of peptidomimetics often involves the coupling of amino acid-like building blocks. This compound can be incorporated into peptide chains using standard peptide synthesis techniques, with appropriate protection of its functional groups. The resulting peptidomimetics can serve as inhibitors of protein-protein interactions or as receptor agonists or antagonists.
Synthesis of Specific Chemical Probes and Research Reagents
Chemical probes are small molecules used to study biological systems, while research reagents are compounds used in scientific experiments. This compound can serve as a precursor for the synthesis of specialized probes and reagents, particularly those that are chiral and require a specific stereochemistry for their function.
A significant application in this area is the synthesis of radiolabeled compounds for use in medical imaging techniques like Positron Emission Tomography (PET). For example, radiolabeled amino acid derivatives are used as probes to visualize tumors, which often have a higher rate of amino acid uptake than healthy tissues. nih.gov Research has shown the synthesis of (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid from enantiomerically pure (S)- and (R)-alpha-methyl-serine, respectively, as potential PET radioligands for imaging brain tumors. nih.gov This demonstrates that serine derivatives are excellent candidates for developing such imaging agents. Following a similar synthetic strategy, this compound could be used to synthesize novel 18F-labeled probes.
The synthesis of such probes typically involves a multi-step process, including the introduction of a leaving group that can be substituted with the radioactive isotope, followed by the radiolabeling reaction and purification of the final product. The table below summarizes the key steps in a representative synthesis of a radiolabeled amino acid probe.
| Step | Description |
| 1. Starting Material | Enantiomerically pure amino acid derivative (e.g., a serine derivative) |
| 2. Functional Group Manipulation | Protection of amino and carboxyl groups, introduction of a leaving group (e.g., tosylate) on the hydroxyl group. |
| 3. Radiolabeling | Nucleophilic substitution of the leaving group with a radioactive isotope (e.g., [18F]fluoride). |
| 4. Deprotection | Removal of protecting groups to yield the final radiolabeled probe. |
| 5. Purification | High-performance liquid chromatography (HPLC) to obtain the pure radiotracer. |
Utilization in the Synthesis of Other Chiral Pharmacophores (focus on synthesis pathway)
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. This compound is a versatile chiral building block that can be used to synthesize a variety of other chiral pharmacophores. Its densely functionalized structure, with three distinct functional groups (ester, hydroxyl, and amino) and a defined stereocenter, allows for diverse chemical transformations.
One general strategy for utilizing chiral amino acid derivatives is in the asymmetric synthesis of other complex molecules. For instance, chiral glycine (B1666218) equivalents have been used for the large-scale asymmetric synthesis of novel amino acids, such as 2-amino-4,4,4-trifluorobutanoic acid. mdpi.com This methodology involves the alkylation of a Ni(II) complex of a glycine Schiff base with a suitable electrophile. A similar approach could be envisioned for this compound, where it could be modified and used as a chiral template to introduce new stereocenters with high selectivity.
A representative synthetic pathway to a new chiral building block might involve the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of this compound would be protected with suitable orthogonal protecting groups.
Modification of the Carbon Skeleton: The protected intermediate could then undergo various carbon-carbon bond-forming reactions, such as alkylation, aldol (B89426) condensation, or Michael addition, to introduce new substituents and potentially new stereocenters. The existing stereocenter would direct the stereochemical outcome of these reactions.
Functional Group Interconversion: The ester and hydroxyl groups could be converted into other functionalities, such as amides, aldehydes, or azides, to further diversify the molecular scaffold.
Deprotection: Finally, removal of the protecting groups would yield the new chiral pharmacophore.
This approach allows for the creation of a library of chiral molecules with diverse structures and potential biological activities, starting from a single, readily available chiral building block.
Mechanistic Investigations and Computational Chemistry
Reaction Mechanism Elucidation in Stereoselective Transformations
The controlled formation of the two adjacent stereocenters in β-amino-α-hydroxy esters like (S)-Methyl 3-amino-2-hydroxypropanoate can be achieved through several powerful synthetic strategies. The mechanisms of these reactions are central to controlling their stereochemical outcome.
One of the most effective methods for constructing the carbon backbone of such molecules is the asymmetric aldol (B89426) reaction of a glycine-derived enolate with an aldehyde. An efficient method for synthesizing anti-β-hydroxy-α-amino acid derivatives involves the use of a silicon enolate derived from N-trifluoroacetylglycinate with a chiral zirconium catalyst. organic-chemistry.orgnih.gov The diastereoselectivity of this reaction is often explained by the Zimmerman-Traxler model , which proposes a chair-like six-membered transition state. pharmacy180.comchemtube3d.comlibretexts.orgyoutube.com In this model, the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde, organizing the reactive partners in a well-defined geometry. The substituents of both the enolate and the aldehyde prefer to occupy equatorial positions in the chair-like transition state to minimize steric hindrance, which dictates the relative stereochemistry of the newly formed stereocenters. youtube.com For instance, a Z-enolate typically leads to the syn-aldol product, whereas an E-enolate favors the formation of the anti-aldol product. chemtube3d.com
Another powerful method for the synthesis of vicinal amino alcohols is the Sharpless asymmetric aminohydroxylation . princeton.eduorganic-chemistry.orgwikipedia.orgchemistry-reaction.com This reaction converts an α,β-unsaturated ester into a β-amino-α-hydroxy ester through a syn-addition of amino and hydroxyl groups across the double bond. organic-chemistry.orgnih.gov The mechanism involves an osmium-catalyzed process where an imidoosmium(VIII) species, generated from osmium tetroxide and a nitrogen source (like a chloramine (B81541) salt), undergoes a [3+2] cycloaddition with the alkene. organic-chemistry.org The presence of a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, coordinates to the osmium center and creates a chiral environment. This chiral complex preferentially reacts with one face of the alkene, leading to high enantioselectivity. The resulting osmium(VI) azaglycolate intermediate is then hydrolyzed to yield the amino alcohol product and regenerate the catalyst. organic-chemistry.org
The table below summarizes key features of these stereoselective transformations.
| Reaction | Key Mechanistic Feature | Stereochemical Control Model | Typical Outcome |
| Asymmetric Aldol Reaction | Formation of a chiral metal enolate of a glycine (B1666218) derivative. | Zimmerman-Traxler chair-like transition state. pharmacy180.comlibretexts.org | syn or anti diastereomer depending on enolate geometry. |
| Sharpless Asymmetric Aminohydroxylation | [3+2] Cycloaddition of an imidoosmium(VIII) species to an alkene. organic-chemistry.org | Chiral ligand control of the approach to the alkene. | syn-Amino alcohol with high enantioselectivity. nih.gov |
Computational Studies on Diastereoselectivity and Enantioselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the origins of stereoselectivity in complex organic reactions. nih.gov By modeling the transition states of competing reaction pathways, researchers can predict and rationalize the observed diastereomeric and enantiomeric ratios.
For aldol-type reactions, computational studies have been employed to investigate the geometries and relative energies of the Zimmerman-Traxler transition states. nih.govacs.org These calculations can quantify the steric and electronic interactions that favor one transition state over another. For example, in the Mukaiyama aldol reaction, DFT studies have shown that pro-syn pathways often proceed through synclinal transition states, while pro-anti pathways favor antiperiplanar transition states. nih.gov The energy difference between these transition states, which can be as small as a few kilocalories per mole, determines the diastereomeric ratio of the product. These computational models allow for a detailed analysis of how factors like the choice of Lewis acid, solvent, and substituents on the reactants influence the stereochemical outcome. nih.govacs.org
In the context of organocatalyzed aldol reactions, computational studies have elucidated the role of the catalyst in activating the reactants and controlling the stereochemistry. mdpi.com For instance, in proline-catalyzed aldol reactions, theoretical calculations have shown how the catalyst forms an enamine intermediate and how hydrogen bonding interactions in the transition state direct the facial selectivity of the aldehyde's approach. nih.gov These studies can reveal subtle interactions, such as hydrogen bonding between the catalyst and the aldehyde, that are crucial for high enantioselectivity. mdpi.com
The following table presents examples of computational approaches used to study stereoselectivity in reactions relevant to the synthesis of β-amino-α-hydroxy esters.
| Reaction Type | Computational Method | Focus of Investigation | Key Findings |
| Mukaiyama Aldol Reaction | Density Functional Theory (DFT) | Geometries and energies of diastereomeric transition states. nih.gov | Elucidation of preferred synclinal vs. antiperiplanar transition state conformations. nih.gov |
| Organocatalyzed Aldol Reaction | DFT and other theoretical methods | Catalyst-substrate interactions and transition state stabilization. mdpi.com | Identification of key hydrogen bonding interactions that control enantioselectivity. mdpi.com |
Enzyme Mechanism Studies for Biocatalytic Pathways
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds like this compound. The high stereoselectivity of enzymes stems from their well-defined three-dimensional active sites. Two classes of enzymes are particularly relevant for the synthesis of this target molecule: ω-transaminases and carbonyl reductases.
ω-Transaminases catalyze the asymmetric transfer of an amino group from an amine donor to a carbonyl acceptor. researchgate.net These enzymes utilize a pyridoxal-5'-phosphate (PLP) cofactor and operate through a "ping-pong bi-bi" mechanism. rsc.org The catalytic cycle consists of two half-reactions. nih.govfrontiersin.org In the first half-reaction, the PLP, initially bound to an active site lysine (B10760008) as an internal aldimine, reacts with an amine donor. This forms an external aldimine, which then rearranges to a ketimine. Hydrolysis of the ketimine releases a ketone byproduct and generates pyridoxamine-5'-phosphate (PMP). In the second half-reaction, a keto-ester substrate enters the active site and reacts with the PMP to form a ketimine intermediate. This is followed by a tautomerization and subsequent hydrolysis to release the desired chiral amino ester and regenerate the PLP-bound enzyme for the next catalytic cycle. rsc.orgresearchgate.net The exquisite stereocontrol is achieved by the precise positioning of the substrate within the chiral active site during the amino group transfer.
Carbonyl reductases , also known as keto reductases, belong to the short-chain dehydrogenase/reductase (SDR) superfamily and catalyze the reduction of ketones to alcohols. ontosight.aiontosight.ai These enzymes are dependent on a nicotinamide (B372718) cofactor, typically NADPH. wikipedia.org The reaction mechanism involves the transfer of a hydride ion from the C4 position of the dihydronicotinamide ring of NADPH to the carbonyl carbon of the substrate. ontosight.ai A proton is simultaneously transferred from a conserved tyrosine residue in the active site to the carbonyl oxygen. researchgate.net The enantioselectivity of the reduction is determined by the specific binding orientation of the prochiral ketone in the active site, which exposes one of the two carbonyl faces to the hydride transfer from NADPH. researchgate.net For the synthesis of this compound, a carbonyl reductase could be used to reduce a corresponding β-amino-α-keto ester with high stereoselectivity.
The table below outlines the key mechanistic aspects of these two enzyme classes.
| Enzyme Class | Cofactor | Catalytic Mechanism | Role in Synthesis |
| ω-Transaminase | Pyridoxal-5'-phosphate (PLP) | Ping-pong bi-bi mechanism involving aldimine/ketimine intermediates. rsc.org | Asymmetric amination of a methyl 2-hydroxy-3-oxopropanoate. |
| Carbonyl Reductase | NADPH | Hydride transfer from NADPH to the carbonyl carbon. ontosight.ai | Stereoselective reduction of a methyl 3-amino-2-oxopropanoate. |
Sustainability and Process Intensification in Production
Development of Greener Synthetic Routes (e.g., reduced solvent use, E-factor analysis)
The development of environmentally friendly, or "greener," synthetic routes for complex molecules such as (S)-Methyl 3-amino-2-hydroxypropanoate is a primary focus of modern chemical research. A key aspect of this is the reduction of solvent use, as solvents often constitute the largest portion of waste in a chemical process. Furthermore, quantitative measures like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, are employed to assess the environmental impact of a synthesis. nih.gov
Biocatalysis and chemoenzymatic methods are at the forefront of greener synthesis strategies for chiral amino acid derivatives. nih.gov These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform chemical transformations with high selectivity and under mild conditions, often in aqueous media, thereby reducing the need for volatile organic solvents. nih.gov For instance, the synthesis of related β-hydroxy α-amino acids has been achieved through enzymatic processes. One such method involves the condensation of aldehydes with glycine (B1666218) catalyzed by serine hydroxymethyltransferase, which operates in an aqueous medium. google.com
The application of green chemistry metrics helps to quantify the environmental performance of different synthetic routes. rsc.org While specific E-factor analysis for the synthesis of this compound is not widely reported, the general E-factors for pharmaceutical manufacturing processes can be very high, often ranging from 25 to over 100. By employing biocatalytic and chemoenzymatic routes, it is possible to significantly lower these values. A hypothetical comparison of a traditional chemical synthesis with a potential greener chemoenzymatic route for a similar amino acid ester is presented in Table 1.
Table 1: Hypothetical E-Factor Comparison for the Synthesis of a Chiral Amino Acid Ester
| Metric | Traditional Chemical Synthesis | Greener Chemoenzymatic Synthesis |
|---|---|---|
| Solvent Use | High (e.g., chlorinated solvents) | Low (often aqueous media) |
| Catalyst | Stoichiometric reagents, heavy metals | Recyclable biocatalyst (enzyme) |
| Byproducts | Significant, often toxic | Minimal, often biodegradable |
| Hypothetical E-Factor | 50 - 150 | 5 - 25 |
This table illustrates the potential for significant waste reduction through the adoption of greener synthetic methodologies. The principles of green chemistry also encourage the use of renewable starting materials, and research into producing amino acids and their derivatives from bio-based feedstocks through fermentation is an active area of investigation. nih.govnih.gov
Scalability Considerations for Laboratory and Industrial Synthesis
The transition of a synthetic route from a laboratory scale to industrial production presents numerous challenges, particularly for chiral molecules like this compound. Key considerations include the cost and availability of starting materials, the safety and environmental impact of the process, and the robustness and efficiency of the synthetic steps at a larger scale.
For many amino acids, industrial production relies on fermentation processes using genetically engineered microorganisms, such as Corynebacterium glutamicum and Escherichia coli. nih.gov These biotechnological methods are often highly efficient and sustainable for producing natural amino acids. However, for non-proteinogenic amino acids and their derivatives, chemical or chemoenzymatic methods are more common. cambridge.org A significant challenge in scaling up chemical syntheses is the often-required use of hazardous reagents and the generation of substantial waste streams. google.com
Process intensification strategies are being explored to address these scalability challenges. These can include the use of continuous flow reactors, which offer better heat and mass transfer, improved safety, and the potential for automation. For esterification reactions, process intensification can involve reactive distillation or membrane reactors to remove water and drive the reaction to completion.
The choice of catalyst is also a critical factor in scalability. While laboratory-scale syntheses may employ expensive or sensitive catalysts, industrial processes require robust, recyclable, and cost-effective catalytic systems. Immobilized enzymes are a promising option as they can be easily separated from the reaction mixture and reused, which is a significant advantage for large-scale production. The development of robust and stable biocatalysts is a key area of research to facilitate the industrial application of enzymatic processes for chiral amino acid derivative synthesis. dtu.dk
Table 2: Key Considerations for the Scalability of Chiral Amino Acid Ester Synthesis
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | High purity, often expensive | Readily available, cost-effective |
| Reagents | Wide variety, including hazardous ones | Safe, environmentally benign, and recyclable |
| Process Conditions | Batch reactions, wide temperature/pressure range | Continuous or semi-continuous, optimized for energy efficiency |
| Purification | Chromatography is common | Crystallization, extraction, and distillation are preferred |
| Waste Management | Often managed on a small scale | A critical cost and regulatory factor |
Emerging Research Directions
Novel Catalytic Systems for Enhanced Enantiocontrol
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (S)-Methyl 3-amino-2-hydroxypropanoate. Researchers are increasingly focusing on the development of novel catalytic systems that offer superior enantioselectivity and efficiency. Recent advancements include the use of transition metal catalysts and organocatalysts in asymmetric synthesis.
For instance, iridium- and ruthenium-based catalysts have demonstrated high efficiency in the asymmetric hydrogenation of α-amino-β-keto esters, providing access to syn-β-hydroxy-α-amino acids with excellent diastereo- and enantioselectivities. researchgate.netrsc.org One study highlighted the use of an Ir/f-phamidol catalytic system for the dynamic kinetic asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters, achieving over 99% ee. rsc.org Similarly, chiral nickel-bisphosphine complexes have been employed for the asymmetric hydrogenation of alpha-amino-beta-keto ester hydrochlorides, affording anti-beta-hydroxy-alpha-amino esters with high selectivity. researchgate.net
Organocatalysis has also emerged as a powerful tool, offering a metal-free alternative for asymmetric synthesis. nih.govrsc.org Cinchona alkaloid-based catalysts, for example, have been successfully used in a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification sequence to produce a variety of α-arylglycine esters with good to excellent enantioselectivity. nih.gov These novel catalytic approaches are paving the way for more practical and scalable syntheses of enantiomerically pure β-hydroxy α-amino acid derivatives.
Table 1: Comparison of Novel Catalytic Systems for Asymmetric Synthesis of β-Hydroxy α-Amino Acid Derivatives
| Catalyst Type | Metal | Ligand/Catalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Transition Metal | Iridium | f-phamidol | Aryl α-dibenzylamino β-ketoesters | syn | >99% | rsc.org |
| Transition Metal | Ruthenium | Not specified | α-amino-β-keto esters | anti | High | researchgate.net |
| Transition Metal | Nickel | Bisphosphine | α-amino-β-keto ester hydrochlorides | anti | High | researchgate.net |
| Organocatalyst | N/A | Cinchona alkaloid-based | Aldehydes, phenylsulfonyl acetonitrile | (R)- and (S)-α-arylglycine esters | 80-85% | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The design and optimization of synthetic routes are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are capable of analyzing vast datasets to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. preprints.org In the context of asymmetric catalysis, ML models are being developed to predict the enantioselectivity of a given reaction with a high degree of accuracy. rsc.orgchinesechemsoc.orgnih.gov
For example, deep neural networks (DNNs) have been used to predict the enantiomeric excess (% ee) in Pd-catalyzed enantioselective β-C(sp³)–H functionalization reactions using chiral amino acid ligands. rsc.org By using molecular descriptors from the metal–ligand–substrate complex, these models can achieve a root mean square error of as low as 6.3 ± 0.9% ee. rsc.org Similarly, the XGBoost algorithm has been employed to create a predictive model for enantioselectivity in asymmetric phenolic dearomatizations catalyzed by hypervalent iodine(III) catalysts. chinesechemsoc.org
Meta-learning approaches are also being explored to predict selectivity in asymmetric catalysis, even with limited experimental data. nih.gov These data-driven workflows can identify general interactions that lead to asymmetric induction and transfer this knowledge to new reaction components. nih.gov The application of AI and ML in reaction design is expected to significantly accelerate the discovery and optimization of synthetic routes for chiral molecules like this compound, reducing the need for extensive trial-and-error experimentation. preprints.org
Exploration of New Biological Pathways for Bioproduction
In a shift towards more sustainable and environmentally friendly manufacturing, researchers are exploring biological routes for the production of this compound and related compounds. This involves the use of whole-cell systems or isolated enzymes to catalyze the desired transformations. Metabolic engineering and directed evolution are key strategies being employed to develop and optimize these biocatalytic pathways. nih.govnih.gov
Engineered enzymes, such as amine dehydrogenases derived from amino acid dehydrogenases, have shown promise in the one-step synthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org For instance, an engineered amine dehydrogenase from Sporosarcina psychrophila was subjected to iterative saturation mutagenesis, resulting in a variant with a 4-fold improvement in catalytic efficiency for the synthesis of (S)-2-aminobutanol, while maintaining high enantioselectivity (>99% ee). frontiersin.org
Furthermore, enzyme engineering has been leveraged to produce a variety of β-substituted amino acids. nih.gov The β-subunit of tryptophan synthase, for example, has been engineered through directed evolution to improve its activity with diverse amine nucleophiles, leading to the synthesis of an underexplored class of α,β-diamino acids. nih.gov The discovery and optimization of novel metabolic pathways, such as those for the biosynthesis of 3-hydroxypropanoate from pyruvate, are also being pursued using computational tools to design and evaluate new biosynthetic routes. nih.gov These advancements in biocatalysis and metabolic engineering offer a green and efficient alternative to traditional chemical synthesis.
Applications in Advanced Materials and Supramolecular Chemistry
The unique structural features of β-amino acids and their derivatives, including this compound, make them attractive building blocks for the construction of advanced materials and supramolecular assemblies. frontiersin.orgnih.govnih.gov The ability of peptides containing β-amino acids to form well-defined secondary structures has been exploited in the development of novel biomaterials with diverse applications. nih.gov
The self-assembly of short helical β³-peptide foldamers is generating a new class of nanomaterials, including nanotubes, nanofibers, nanoribbons, and nanospheres. frontiersin.org These peptide-based self-assembly systems offer advantages such as biocompatibility and the potential for functionalization, making them suitable for applications in tissue engineering, cell culture, and drug delivery. frontiersin.org
For example, N-acetylated β³-peptides have been shown to self-assemble into fibers in both aqueous and organic solvents, driven by the formation of a 14-helical structure that facilitates a unique 3-point hydrogen bonding motif. frontiersin.org The self-assembly of peptides containing cyclic β-amino acids can also lead to the formation of well-defined nanostructures. researchgate.net The incorporation of β- and γ-amino acids into peptides allows for the creation of hybrid materials with novel properties and applications. researchgate.net The exploration of this compound and related compounds in supramolecular chemistry and materials science is a rapidly growing field with the potential to yield a wide range of functional biomaterials. nih.gov
Q & A
Basic: What are the optimized synthetic routes for (S)-Methyl 3-amino-2-hydroxypropanoate, and how can enantiomeric purity be ensured?
Methodological Answer:
A multi-step synthesis involving chiral catalysts or enzymatic resolution is recommended. For example, a Mitsunobu reaction using (S)-BINOL-derived catalysts can establish stereochemistry at the hydroxyl group. Subsequent protection/deprotection of the amino group (e.g., using Boc-anhydride) and esterification with methanol under acidic conditions yields the target compound . Enantiomeric purity (>99% ee) is verified via chiral HPLC with a Crownpak CR-I column (mobile phase: 0.1% HClO₄ in methanol), as validated in studies on structurally related amino acid derivatives .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) identifies key functional groups: δ ~3.7 ppm (methoxy), δ ~4.2 ppm (hydroxyl-bearing chiral center), and δ ~1.8 ppm (amino protons). COSY and HSQC confirm spatial correlations .
- IR : Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (broad, –NH₂/–OH) .
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺) confirms molecular weight (e.g., m/z 148.1) .
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) assess chemical purity (>98%) .
Advanced: How can computational modeling predict the compound’s interactions in enzyme-binding studies?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates the compound’s electrostatic potential surfaces, revealing nucleophilic/electrophilic sites for enzyme interactions. Molecular docking (AutoDock Vina) against targets like alanine racemase identifies binding affinities (ΔG < −7 kcal/mol suggests strong binding). MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes, with RMSD < 2 Å indicating robust binding .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation : Cross-validate IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability, which can be tested via logP measurements (HPLC-derived) .
- Statistical Validation : Apply multivariate analysis (PCA or PLS) to isolate confounding variables (e.g., solvent effects, impurity profiles from synthesis batches) .
- Reproducibility Protocols : Standardize assay conditions (pH 7.4 buffer, 37°C) and use internal controls (e.g., kanamycin for antimicrobial assays) .
Advanced: How does stereochemical configuration influence the compound’s metabolic stability in pharmacokinetic studies?
Methodological Answer:
- In Vitro Metabolism : Incubate (S)- and (R)-enantiomers with liver microsomes (human/rat). Quantify degradation via LC-MS/MS. The (S)-enantiomer typically shows slower hydrolysis due to steric hindrance at the ester group .
- Chiral Stability Assays : Monitor racemization under physiological conditions (PBS, 37°C) using polarimetry or circular dichroism. A racemization rate <1%/h is acceptable for in vivo studies .
Basic: What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for weighing/purification .
- Spill Management : Neutralize acidic residues with sodium bicarbonate, followed by adsorption using vermiculite. Dispose via hazardous waste protocols .
- Toxicity Mitigation : Pre-treat lab surfaces with 10% ethanol to deactivate residual compound .
Advanced: How can QSPR models optimize the compound’s physicochemical properties for drug delivery?
Methodological Answer:
Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP, TPSA (Topological Polar Surface Area), and H-bond donors predict bioavailability. For instance, a TPSA <90 Ų enhances blood-brain barrier penetration. Adjust the ester moiety to methylcyclopropyl groups to reduce logP from 1.2 to 0.5, improving aqueous solubility .
Advanced: What analytical workflows validate the compound’s stability under accelerated degradation conditions?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor degradation products via UPLC-PDA-MS.
- Degradant Identification : Major degradants (e.g., 3-amino-2-hydroxypropanoic acid from ester hydrolysis) are quantified against USP reference standards .
- Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to extrapolate shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
